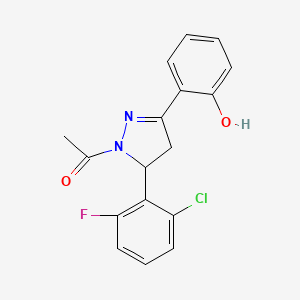
1-(5-(2-chloro-6-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2-chloro-6-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14ClFN2O2 and its molecular weight is 332.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-(2-chloro-6-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known by its CAS number 915896-01-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is C17H16ClFN3O with a molecular weight of 332.8 g/mol. It features a pyrazole ring, which is significant in medicinal chemistry for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves reactions between various substituted phenyl derivatives and hydrazones under controlled conditions. The specific pathways can vary but often include the formation of intermediates that are further modified to yield the final product.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole and pyrazole derivatives can display cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chloro and fluoro enhances the anticancer activity by increasing lipophilicity and altering cellular uptake mechanisms.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | U251 Glioblastoma | 23.30 |
| Pyrazole Derivative 2 | A431 Carcinoma | <10 |
| Pyrazole Compound (Similar) | Jurkat Cells | <20 |
Antiviral Activity
The compound's structural analogs have been investigated for antiviral properties, particularly against HIV. The presence of the chloro and fluoro substitutions has been linked to enhanced activity against HIV-1 in enzyme assays, demonstrating broad-spectrum inhibitory effects.
Table 2: Antiviral Activity Overview
| Compound | Target Virus | Activity Level |
|---|---|---|
| Chloro-Fluoro Derivative | HIV-1 | Picomolar |
| Related Pyrazole Compound | HIV-1 Mutants | High |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study A : A clinical trial involving a thiazole derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study B : In vitro studies on pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, leading to further investigations into their mechanism of action.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Viral Replication : Disruption of viral entry and replication processes.
Propriétés
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-10(22)21-15(17-12(18)6-4-7-13(17)19)9-14(20-21)11-5-2-3-8-16(11)23/h2-8,15,23H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDOMSRMWSQWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














